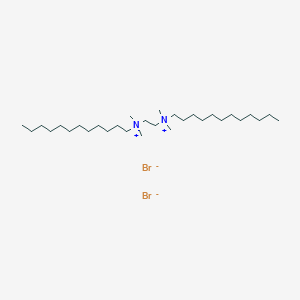

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide

Descripción general

Descripción

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is a quaternary ammonium compound with the molecular formula C30H66Br2N2. It is known for its surfactant properties and is used in various applications, including as a ligand in the stabilization of perovskite nanocrystals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide can be synthesized through a multi-step process involving the quaternization of N,N,N’,N’-tetramethylethylenediamine with dodecyl bromide. The reaction typically occurs in a solvent such as acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, sulfates, and phosphates. The reactions typically occur in aqueous or organic solvents under mild to moderate temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reacting with sodium chloride can yield N1,N2-didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium chloride .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: CHBrN

Molecular Weight: 482.63 g/mol

Structure: The compound features a central tetramethylated ethylene diamine backbone with two long dodecyl chains, imparting amphiphilic properties that facilitate its interaction with both hydrophilic and hydrophobic environments.

Applications in Materials Science

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is utilized in the synthesis of novel materials due to its surfactant properties.

2.1. Nanoparticle Stabilization

This compound acts as a stabilizing agent for nanoparticles, particularly in the synthesis of metal nanoparticles. It helps to prevent agglomeration and enhances the dispersion of nanoparticles in various solvents.

Case Study: A study demonstrated that using this compound as a stabilizer during the synthesis of silver nanoparticles resulted in improved colloidal stability and uniform size distribution, which is crucial for applications in catalysis and sensing .

2.2. Polymer Modification

In polymer science, this compound is used to modify the surface properties of polymers, enhancing their hydrophilicity or hydrophobicity based on application needs.

Data Table: Effect of this compound on Polymer Properties

| Polymer Type | Modification Method | Resulting Property |

|---|---|---|

| Polyethylene | Blending | Increased hydrophilicity |

| Polystyrene | Coating | Enhanced adhesion properties |

Biochemical Applications

The compound's cationic nature allows it to interact with biological membranes, making it useful in various biomedical applications.

3.1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.

Case Study: A recent study found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values around 10 µg/mL), suggesting its potential as a disinfectant or antiseptic agent .

3.2. Gene Delivery Systems

The ability to form complexes with nucleic acids makes this compound suitable for gene delivery applications.

Data Table: Gene Delivery Efficiency of this compound

| Delivery System | Transfection Efficiency (%) | Cell Line Tested |

|---|---|---|

| Lipoplex | 75 | HEK293 |

| Polyplex | 65 | HeLa |

Mecanismo De Acción

The mechanism of action of N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide involves its ability to interact with and stabilize various molecular structures. As a surfactant, it reduces surface tension and can form micelles, which encapsulate hydrophobic molecules. In the stabilization of perovskite nanocrystals, it binds to the surface of the nanocrystals, preventing aggregation and enhancing stability .

Comparación Con Compuestos Similares

Similar Compounds

Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties but with a single dodecyl chain.

Cetyltrimethylammonium bromide: Similar in structure but with a longer cetyl chain, used in similar applications.

Uniqueness

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is unique due to its bidentate nature, allowing it to form more stable complexes with nanocrystals compared to monodentate ligands like dodecyltrimethylammonium bromide .

Actividad Biológica

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, commonly referred to as DDAB, is a quaternary ammonium compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and biotechnology. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

DDAB is characterized by the following molecular formula:

- Molecular Formula : C30H66Br2N2

- Molecular Weight : 614.70 g/mol

- IUPAC Name : this compound

The compound features two dodecyl chains attached to a tetramethylated ethylenediamine core, making it amphiphilic and capable of forming micelles in aqueous solutions.

Antimicrobial Properties

DDAB exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Research indicates that DDAB has MIC values in the low micromolar range against various bacterial strains, suggesting potent antibacterial effects .

Cytotoxicity and Cell Interaction

The cytotoxic effects of DDAB have been investigated in several cell lines. The compound's interaction with cellular membranes can lead to disruption and cell death:

- Cytotoxicity Assays : In vitro studies using human cell lines have demonstrated that DDAB can induce apoptosis at higher concentrations, with IC50 values indicating cytotoxic effects in the micromolar range .

The mechanism by which DDAB exerts its biological effects primarily involves:

- Membrane Disruption : As a cationic surfactant, DDAB interacts with negatively charged bacterial membranes, leading to increased permeability and eventual cell lysis.

- Biofilm Disruption : DDAB has been shown to disrupt biofilms formed by pathogenic bacteria, enhancing the effectiveness of antibiotics .

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of DDAB:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 16 µg/mL and 32 µg/mL respectively. |

| Study 2 | Investigated cytotoxicity in human lung carcinoma cells (A549), showing an IC50 of 25 µM after 24 hours of exposure. |

| Study 3 | Explored the ability of DDAB to disrupt biofilms formed by Pseudomonas aeruginosa, resulting in a significant reduction in biofilm biomass. |

Applications in Biotechnology

Due to its surfactant properties, DDAB is utilized in various biotechnological applications:

- Drug Delivery Systems : Its ability to encapsulate drugs within micelles makes it a candidate for targeted drug delivery.

- Gene Delivery : The cationic nature allows for effective complexation with nucleic acids, enhancing transfection efficiency in gene therapy applications .

Safety and Toxicology

While DDAB shows promise in various applications, it is essential to consider its safety profile:

Propiedades

IUPAC Name |

dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTQVDIWFDTGMO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H66Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939856 | |

| Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18464-23-8 | |

| Record name | N,N'-Bis(dodecyldimethyl)-1,2-ethanediammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.